molecular formula C28H41D3O2 B1574301 Doxercalciferol-D3

Doxercalciferol-D3

Cat. No.: B1574301
M. Wt: 415.67
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Doxercalciferol-D3 is the deuterated form of Doxercalciferol, which is a Vitamin D2 analog that acts as a vitamin D receptor activator (VDRA).,

Scientific Research Applications

1. Treatment of Chronic Kidney Disease

Doxercalciferol, a synthetic vitamin D2 analog, is used for the treatment of secondary hyperparathyroidism (SHPT) in chronic kidney disease (CKD) patients. It has been shown to effectively reduce parathyroid hormone levels and restore abnormal bone pathology in CKD and SHPT patients, displaying efficacy similar to other vitamin D analogs (Park, Rhee, Lau, & Kalantar-Zadeh, 2014).

2. Inhibitory Effects on Cancer Cell Growth

Doxercalciferol exhibits potential antineoplastic activity. It has been shown to inhibit the growth of retinoblastomas and may exhibit some antiproliferative activity against prostate cancer cells (2020).

3. Cardiovascular Benefits

In studies on rats, administration of doxercalciferol prevented the development of cardiac hypertrophy, suggesting its beneficial effects on cardiovascular health. This could be due to its interaction with protein kinase C-α (PKCα), which is associated with cardiac hypertrophy and vitamin D deficiency (Choi et al., 2011).

4. Bone Health and Mineral Metabolism

Doxercalciferol has been compared with calcitriol for its effects on bone turnover, parathyroid hormone suppression, and increasing fibroblast growth factor-23 in secondary hyperparathyroidism. It is as effective as calcitriol in controlling these aspects, thus playing a significant role in bone and mineral metabolism (Wesseling‐Perry et al., 2011).

5. Improved Production Processes

Research has also focused on developing improved processes for the production of doxercalciferol. A continuous photochemical reaction process has been developed, offering an efficient method for its synthesis from ergocalciferol (Anderson, Bauta, & Cantrell, 2012).

Properties

Molecular Formula

C28H41D3O2

Molecular Weight

415.67

SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C

Synonyms

(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(E,2R,5S)-6-methyl-5-(trideuteriomethyl)hept-3-en-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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